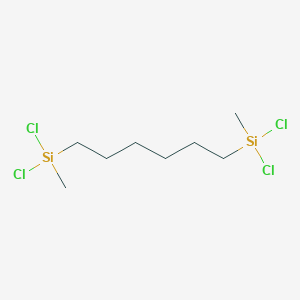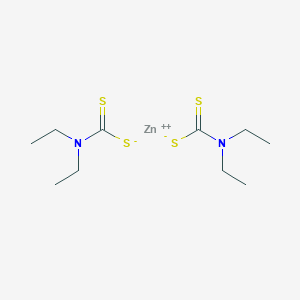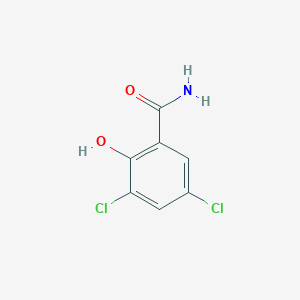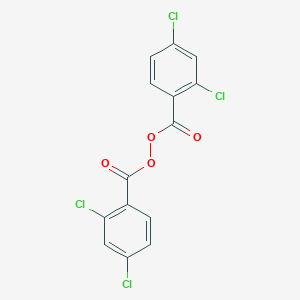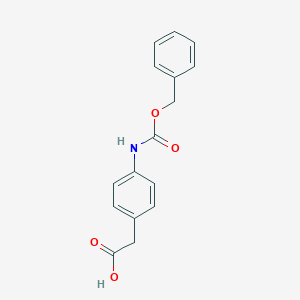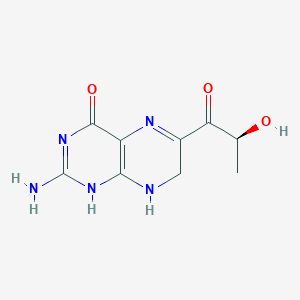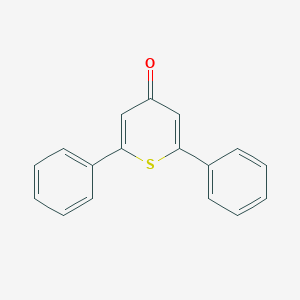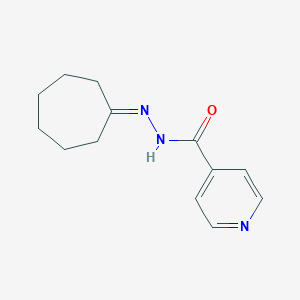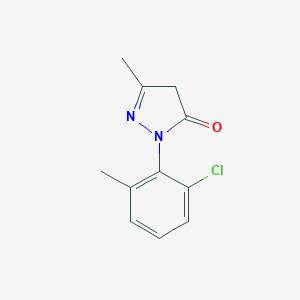
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, also known as Clomazone, is a widely used herbicide that belongs to the family of pyrazolones. It is used to control broadleaf and grassy weeds in various crops such as soybean, cotton, corn, and peanuts. Clomazone was first introduced in the market in the 1980s and has since gained popularity due to its effectiveness and low toxicity.
Mecanismo De Acción
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one inhibits the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. The inhibition of carotenoid biosynthesis leads to the death of the plant. 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is absorbed by the plant through the roots and leaves and is translocated to the site of action.
Efectos Bioquímicos Y Fisiológicos
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and soil microorganisms. 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has also been shown to have a short half-life in the environment, which reduces its potential for bioaccumulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a useful tool for studying plant physiology and herbicide resistance in weeds. It is relatively easy to apply and has a low cost. However, its effectiveness can vary depending on the weed species and environmental conditions. Additionally, 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can be toxic to some non-target organisms, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. One area of interest is the development of new formulations that can improve its effectiveness and reduce its impact on the environment. Another area of research is the study of 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one resistance in weeds and the development of new strategies for weed control. Finally, there is a need for more research on the potential impact of 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one on soil microorganisms and its potential to leach into groundwater.
Métodos De Síntesis
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one can be synthesized by reacting 2-chloro-6-methylphenylhydrazine with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride and sodium acetate to yield 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling various weed species, including Palmer amaranth and waterhemp. 2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has also been studied for its impact on soil microorganisms and its potential to leach into groundwater.
Propiedades
Número CAS |
117-23-7 |
|---|---|
Nombre del producto |
2-(2-Chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one |
Fórmula molecular |
C11H11ClN2O |
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
2-(2-chloro-6-methylphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H11ClN2O/c1-7-4-3-5-9(12)11(7)14-10(15)6-8(2)13-14/h3-5H,6H2,1-2H3 |
Clave InChI |
PEHCLPGYMNFIOV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1)C2=C(C=CC=C2Cl)C |
SMILES canónico |
CC1=NN(C(=O)C1)C2=C(C=CC=C2Cl)C |
Otros números CAS |
117-23-7 |
Sinónimos |
2-(2-chloro-6-methylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



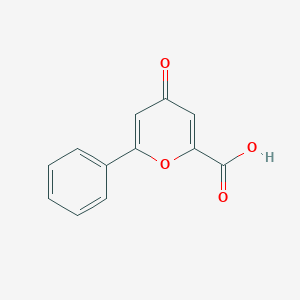
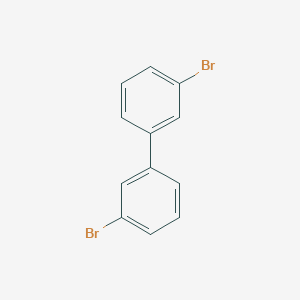

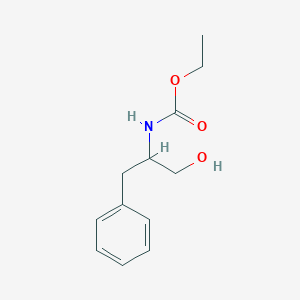
![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)
